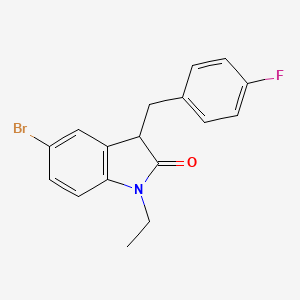
5-bromo-1-ethyl-3-(4-fluorobenzyl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-BROMO-1-ETHYL-3-[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom at the 5th position, an ethyl group at the 1st position, and a 4-fluorophenylmethyl group at the 3rd position of the indole ring, making it a unique and potentially bioactive molecule.
Métodos De Preparación
The synthesis of 5-BROMO-1-ETHYL-3-[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated at the 5th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Ethylation: The ethyl group is introduced at the 1st position through an alkylation reaction using ethyl iodide or ethyl bromide.
Introduction of the 4-Fluorophenylmethyl Group: This step involves a Friedel-Crafts alkylation reaction where the indole derivative reacts with 4-fluorobenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
5-BROMO-1-ETHYL-3-[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carbonyl group to an alcohol.
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Aplicaciones Científicas De Investigación
5-BROMO-1-ETHYL-3-[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential biological activities.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Indole derivatives are known for their antiviral, anticancer, and anti-inflammatory properties, making this compound a candidate for drug development.
Industry: It can be used in the development of agrochemicals and other industrial applications.
Mecanismo De Acción
The mechanism of action of 5-BROMO-1-ETHYL-3-[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, indole derivatives are known to inhibit enzymes like topoisomerase, which is involved in DNA replication and repair .
Comparación Con Compuestos Similares
Similar compounds to 5-BROMO-1-ETHYL-3-[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE include other indole derivatives with different substituents. Some examples are:
5-Bromo-1-methyl-3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-2-one: Similar structure but with a methyl group instead of an ethyl group.
5-Bromo-1-ethyl-3-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one: Similar structure but with a chlorine atom instead of a fluorine atom.
5-Bromo-1-ethyl-3-[(4-methylphenyl)methyl]-2,3-dihydro-1H-indol-2-one: Similar structure but with a methyl group instead of a fluorine atom.
These compounds share similar core structures but differ in their substituents, which can significantly impact their biological activities and properties.
Propiedades
Fórmula molecular |
C17H15BrFNO |
|---|---|
Peso molecular |
348.2 g/mol |
Nombre IUPAC |
5-bromo-1-ethyl-3-[(4-fluorophenyl)methyl]-3H-indol-2-one |
InChI |
InChI=1S/C17H15BrFNO/c1-2-20-16-8-5-12(18)10-14(16)15(17(20)21)9-11-3-6-13(19)7-4-11/h3-8,10,15H,2,9H2,1H3 |
Clave InChI |
KTIFFCULLFLBAR-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B14984977.png)
![N-(4-chlorophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]propanamide](/img/structure/B14984981.png)

![1-(4-methoxyphenyl)-4-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B14984989.png)
![1-(3-methoxyphenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B14984992.png)


![4-butoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide](/img/structure/B14985001.png)
![5-(4-chlorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B14985012.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B14985019.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide](/img/structure/B14985025.png)
![2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-N,N-diethylacetamide](/img/structure/B14985030.png)

